Nonadecanenitrile
Overview
Description
Nonadecanenitrile, also known as 1-Cyanooctadecane, is an organic compound with the molecular formula C19H37N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide. For instance, reacting 1-bromooctadecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide yields this compound.
Dehydration of Primary Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nonadecanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form nonadecanoic acid.
Reduction: Reduction of this compound using lithium aluminum hydride or diisobutylaluminum hydride results in the formation of nonadecylamine.
Grignard Reaction: this compound reacts with Grignard reagents to form ketones.
Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride, and Grignard reagents. The major products formed from these reactions are nonadecanoic acid, nonadecylamine, and various ketones.
Scientific Research Applications
Nonadecanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the formation of long-chain amines and acids.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
Nonadecanenitrile can be compared with other long-chain nitriles such as octadecanenitrile and eicosanenitrile. While these compounds share similar chemical properties, this compound is unique due to its specific chain length, which influences its physical properties and reactivity. For instance, this compound has a higher melting point compared to octadecanenitrile due to its longer carbon chain .
Comparison with Similar Compounds
- Octadecanenitrile
- Eicosanenitrile
- Nonadecane (a related hydrocarbon without the nitrile group)
Nonadecanenitrile’s unique combination of a long carbon chain and a reactive nitrile group makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
nonadecanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGSHXQMOKTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873468 | |
Record name | Nonadecanonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |
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Molecular Weight |
279.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28623-46-3, 68153-02-6 | |
Record name | Nonadecanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28623-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nonadecanenitrile | |
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Record name | Nitriles, C16-22 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068153026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecanenitrile | |
Source | DTP/NCI | |
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Record name | Nonadecanenitrile | |
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Record name | Nitriles, C16-22 | |
Source | EPA Chemicals under the TSCA | |
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Record name | Nonadecanonitrile | |
Source | EPA DSSTox | |
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Record name | Nitriles, C16-22 | |
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Record name | Nonadecanenitrile | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural characteristic of nonadecanenitrile was revealed using Polarization Sum Frequency Generation Vibrational Spectroscopy (SFG-VS)?
A1: Research utilizing SFG-VS unveiled the presence of two distinct -CN vibrations within the Langmuir monolayer of this compound at the air/water interface. [] This suggests two different environments for the -CN group within the monolayer, likely due to varying degrees of solvation by water molecules. The study indicated a blue-shifted -CN group with a broader spectral width, attributed to greater solvation, and a less solvated -CN group with a sharper peak. []
Q2: How does the orientation of this compound molecules within a Langmuir monolayer vary based on their solvation state?
A2: The polarization dependence of the two -CN vibrational peaks observed in SFG-VS studies provides insights into the orientation of this compound molecules at the air/water interface. The more solvated -CN group, exhibiting the blue-shifted peak, has an average tilt angle of 50° from the interface normal. [] Conversely, the less solvated -CN group, characterized by the sharper peak, displays a larger tilt angle of approximately 67° from the interface normal. [] This difference in orientation highlights the impact of solvation on molecular organization within the monolayer.
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